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Compound of Interest

Compound Name: Nirtetralin

CAS No.: 50656-78-5

Cat. No.: B1678942

Get Quote

A Technical Guide for Drug Development Professionals
Disambiguation Note:This guide focuses on Nirtetralin (a bioactive lignan isolated from

Phyllanthus species) and its structural analogues.[1] It is distinct from "aminotetralins" (e.g., 5-

OH-DPAT), which are synthetic dopamine/serotonin receptor ligands. Researchers seeking

GPCR agonist data should refer to guides on 2-aminotetralin derivatives.

Executive Summary: The Nirtetralin Scaffold
Nirtetralin and its analogues (Niranthin, Phyllanthin, Hypophyllanthin) represent a class of

aryltetralin lignans exhibiting potent antiviral (HBV) and anti-metastatic (EMT inhibition)

properties. Unlike direct receptor agonists, these compounds modulate cellular signaling

through specific protein-ligand interactions that prevent viral antigen secretion and epithelial-

mesenchymal transition (EMT).

This guide compares the binding efficacy (in silico) and functional potency (in vitro) of

Nirtetralin against its stereoisomers and analogues, providing a roadmap for lead optimization

in anti-HBV and oncology pipelines.
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Comparative Performance Matrix
The following data synthesizes experimental IC50 values for Hepatitis B surface Antigen

(HBsAg) inhibition and molecular docking scores against key EMT targets.

Table 1: Functional Potency & Binding Energy Profile

Compound
Structure
Class

HBsAg
Inhibition
(IC50, µM)
[1,2]

HBeAg
Inhibition
(IC50, µM)
[1]

Primary
Binding
Target
(Predicted)

Binding
Energy
(kcal/mol)
[3]

Nirtetralin A
Aryltetralin

Lignan
9.5 17.4

HBV

Polymerase /

Snail1

-7.4 (Snail1)

Nirtetralin B
Aryltetralin

Lignan
16.7 69.3

HBV

Polymerase
-7.2 (Snail1)

Niranthin
Lignan (Open

chain)
15.6 25.1

HBV

Polymerase /

Vimentin

-9.3

(Vimentin)

Phyllanthin Lignan
>100 (Low

Activity)
>100 Low Affinity -6.1 (Snail1)

Hypophyllant

hin

Aryltetralin

Lignan
Moderate Moderate

NF-κB

Pathway
-6.7 (NF-κB)

Lamivudine

(Ctrl)

Nucleoside

Analogue

0.1

(Replication)
N/A

DNA

Polymerase
-7.6 (Pol)
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Key Insight: While Niranthin shows superior theoretical binding energy to EMT targets like

Vimentin, Nirtetralin A exhibits the highest functional potency in suppressing HBV antigen

secretion, suggesting superior cellular uptake or metabolic stability compared to its analogues.

Mechanistic Pathways & Binding Logic
Mechanism of Action: HBV & EMT Modulation
Nirtetralin analogues do not function as simple orthosteric blockers. Instead, they disrupt the

secretion machinery of HBV and the transcriptional regulation of metastasis.
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Figure 1: Dual-action pathway of Nirtetralin analogues targeting HBV polymerase for antiviral

effect and Snail/Vimentin for anti-metastatic (EMT) suppression.

Experimental Protocols
To validate the comparative data presented above, the following self-validating protocols are

recommended. These workflows distinguish between binding affinity (theoretical) and functional

efficacy (experimental).

Protocol A: In Silico Comparative Binding Analysis
Purpose: To predict binding affinity (Kd) and active site interactions before wet-lab synthesis.

Ligand Preparation:

Retrieve 3D structures of Nirtetralin A, B, Niranthin, and Phyllanthin

(PubChem/ChemSpider).

Minimize energy using the MMFF94 force field.

Target Preparation:

Download crystal structures for HBV Polymerase (Modelled) or Snail1 (PDB ID: generic

transcription factor template if specific crystal unavailable).

Remove water molecules and co-crystallized ligands.

Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).

Docking Grid Generation:

Define a grid box (60x60x60 Å) centered on the active site (e.g., the nucleotide-binding

pocket for Polymerase).

Simulation:

Run AutoDock Vina with exhaustiveness set to 8.

Validation: Re-dock the native ligand (if available); RMSD must be < 2.0 Å.
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Output Analysis:

Rank compounds by Binding Energy (

, kcal/mol).

Threshold: Hits with

kcal/mol proceed to Protocol B.

Protocol B: In Vitro HBsAg/HBeAg Inhibition Assay
Purpose: To determine the functional IC50, which correlates binding to biological phenotype.

Cell Culture:

Use HepG2.2.15 cells (stably transfected with HBV genome).[2]

Culture in DMEM supplemented with 10% FBS and G418 (380 µg/mL) to maintain

selection pressure.

Compound Treatment:

Seed cells at

cells/well in 24-well plates.

After 24h, treat with serial dilutions of Nirtetralin analogues (1, 10, 50, 100 µM).

Include Lamivudine (3TC) (1 µM) as a positive control and DMSO (0.1%) as a vehicle

control.

Incubation:

Incubate for 9 days, refreshing media and drug every 3 days.

Quantification (ELISA):

Collect culture supernatant on Day 9.
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Quantify HBsAg and HBeAg using commercial ELISA kits (e.g., Abbott Architect or

equivalent).

Calculation:

Derive IC50 using non-linear regression (GraphPad Prism, log(inhibitor) vs. response).

Cytotoxicity Check (Mandatory):

Perform an MTT assay on the cell monolayer to ensure inhibition is not due to cell death.

Criterion: Selectivity Index (CC50/IC50) must be > 10.

Synthesis & Quality Control Workflow
Ensuring the purity of stereoisomers (Nirtetralin A vs B) is critical, as their potencies differ by

~2-fold.
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Figure 2: Isolation and validation workflow to ensure specific stereoisomer testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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